molecular formula C22H19N5O4 B3714577 4-ethoxy-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-3-nitrobenzamide

4-ethoxy-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-3-nitrobenzamide

Cat. No.: B3714577
M. Wt: 417.4 g/mol
InChI Key: NZYUXIIQOIQPMS-UHFFFAOYSA-N
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Description

4-ethoxy-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-3-nitrobenzamide is a synthetic organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound, featuring a benzotriazole core, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:

    Nitration: Introduction of the nitro group into the benzene ring.

    Ethoxylation: Addition of the ethoxy group.

    Formation of Benzotriazole: Cyclization to form the benzotriazole ring.

    Amidation: Formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Temperature Control: Maintaining optimal temperatures for each reaction step.

    Catalysts: Using catalysts to enhance reaction rates.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical studies.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in materials science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-3-nitrobenzamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzotriazole core can play a crucial role in these interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole: The parent compound, known for its corrosion inhibition properties.

    2-Phenylbenzotriazole: A derivative with similar structural features.

    3-Nitrobenzamide: A compound with a nitro group and amide functionality.

Uniqueness

4-ethoxy-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-3-nitrobenzamide is unique due to the combination of its ethoxy, methyl, phenyl, and nitro substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-ethoxy-N-(6-methyl-2-phenylbenzotriazol-5-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4/c1-3-31-21-10-9-15(12-20(21)27(29)30)22(28)23-17-13-19-18(11-14(17)2)24-26(25-19)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYUXIIQOIQPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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